molecular formula C6H2Cl2F3N B123652 2,6-Dichloro-4-(trifluoromethyl)pyridine CAS No. 39890-98-7

2,6-Dichloro-4-(trifluoromethyl)pyridine

Cat. No.: B123652
CAS No.: 39890-98-7
M. Wt: 215.98 g/mol
InChI Key: KVNQWVYYVLCZKK-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2Cl2F3N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the pyridine ring. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

It is known that the compound is used in the synthesis of drugs with anti-tumor activity , suggesting that it may interact with targets involved in cell proliferation and growth.

Mode of Action

As a building block in the synthesis of anti-tumor drugs , it is likely that it interacts with its targets to inhibit cell growth and proliferation, although the specific interactions and changes induced by the compound remain to be elucidated.

Biochemical Pathways

Given its use in anti-tumor drug synthesis , it may be involved in pathways related to cell cycle regulation, apoptosis, and DNA repair, among others.

Result of Action

Given its use in the synthesis of anti-tumor drugs , it can be inferred that the compound may induce cell cycle arrest, apoptosis, or other forms of cell death in tumor cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(trifluoromethyl)pyridine typically involves the chlorination of 4-(trifluoromethyl)pyridine. One common method includes the reaction of 4-(trifluoromethyl)pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 6 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Chemistry

Key Role in Agrochemicals:
2,6-Dichloro-4-(trifluoromethyl)pyridine serves as an essential intermediate in synthesizing various agrochemicals, including herbicides and pesticides. Its unique chemical properties enhance crop protection and yield by effectively targeting specific pests and weeds.

Case Study: Herbicide Development

A notable example is its use in developing selective herbicides that minimize damage to crops while effectively controlling unwanted vegetation. Research indicates that formulations containing this compound exhibit increased efficacy against resistant weed species, thereby improving agricultural productivity.

Pharmaceutical Development

Medicinal Chemistry Applications:
In pharmaceuticals, this compound is utilized to create new therapeutic agents targeting specific diseases. Its structural features allow for modifications that enhance biological activity and selectivity.

Case Study: Drug Synthesis

For instance, this compound has been employed in synthesizing novel anti-inflammatory drugs. Studies have shown that derivatives of this compound demonstrate improved potency and reduced side effects compared to existing medications.

Material Science

Advanced Materials Formulation:
The compound is also integral to developing advanced materials, including polymers and coatings. Its incorporation into these materials enhances durability and resistance to environmental factors such as moisture and UV radiation.

Data Table: Material Properties

PropertyValue
Boiling Point70-75 °C (25 mmHg)
Density1.505 g/mL at 25 °C
Flash Point85 °C
Hazard ClassificationAcute Toxicity Category 3

Analytical Chemistry

Reference Standard:
this compound is utilized as a reference standard in analytical methods such as chromatography and mass spectrometry. Its stability and distinct properties facilitate accurate identification and quantification of similar compounds in complex mixtures.

Application Example

In a study focused on environmental monitoring, this compound was used to calibrate instruments for detecting trace levels of pollutants in water samples, demonstrating its utility in ensuring compliance with environmental regulations.

Environmental Science

Pollutant Degradation:
Research has explored the potential of this compound in environmental remediation efforts. Its chemical properties may aid in the degradation of hazardous pollutants, contributing to sustainability initiatives.

Case Study: Remediation Techniques

Investigations into bioremediation techniques have shown that the compound can enhance microbial degradation pathways for specific contaminants, thus supporting cleaner soil and water ecosystems.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 2,5-Dichloro-4-(trifluoromethyl)pyridine
  • 2-Chloro-5-(difluoromethyl)pyridine

Uniqueness

2,6-Dichloro-4-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where selective reactivity and bioactivity are required .

Biological Activity

2,6-Dichloro-4-(trifluoromethyl)pyridine is a heterocyclic aromatic compound characterized by its unique structure, which includes two chlorine atoms and a trifluoromethyl group attached to a pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities.

  • Molecular Formula : C6H3Cl2F3N
  • Molecular Weight : 215.99 g/mol

Biological Activity Overview

The biological activity of this compound is primarily attributed to its electron-withdrawing substituents, which influence its interaction with biological targets. Research indicates that this compound may possess antimicrobial properties and potential applications in the development of pharmaceuticals.

The mechanism of action involves the inhibition of specific enzymes or receptors, which can modulate various biological pathways. For instance, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Antimicrobial Activity

A study highlighted the antimicrobial properties of this compound, showing effectiveness against various bacterial strains. The compound was found to disrupt bacterial cell walls and inhibit growth through interference with metabolic pathways .

Agrochemical Applications

The compound has been utilized in the synthesis of agrochemicals. Its trifluoromethyl group enhances fungicidal activity compared to other derivatives. For example, it serves as a key structural component in the synthesis of fluazinam, a potent fungicide that interferes with respiration in fungi .

Comparative Analysis with Similar Compounds

Compound NameSimilarityUnique Features
2,6-Dichloro-3-(trifluoromethyl)pyridine0.82Different position of trifluoromethyl group
2-Chloro-4-(trifluoromethyl)pyridine0.82Single chlorine substitution
2-Chloro-4-difluoromethylpyridine0.79Contains difluoromethyl instead of trifluoromethyl
2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile0.82Contains a nitrile functional group
3-Amino-2-chloro-6-(trifluoromethyl)pyridine0.81Amino group introduces different reactivity

Toxicological Profile

According to safety data sheets, long-term exposure to this compound is not expected to produce chronic health effects based on animal models. However, it is classified as an irritant and should be handled with care .

Ecotoxicity

The ecological impact of this compound has been assessed, showing no significant evidence of endocrine-disrupting properties. However, caution is advised regarding its potential aquatic toxicity .

Properties

IUPAC Name

2,6-dichloro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNQWVYYVLCZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334510
Record name 2,6-dichloro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39890-98-7
Record name 2,6-dichloro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-4-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthetic approaches to obtain 2,6-dichloro-4-(trifluoromethyl)pyridine?

A1: The provided research outlines two primary synthetic routes for this compound:

  • Starting with ethyl trifluoroacetate: This method utilizes commercially available ethyl trifluoroacetate as the starting material. []
  • Starting with trifluoroacetaldehyde: This approach employs trifluoroacetaldehyde as the starting material to access the target compound. []

Q2: Can this compound be used as a substrate in Suzuki-Miyaura cross-coupling reactions?

A2: Yes, research indicates that this compound can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids. This reaction can be tuned to achieve selective substitution of either one or both chlorine atoms with different aryl groups. []

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